molecular formula C13H20O B6329431 4-Pentylphenethyl alcohol CAS No. 1000548-75-3

4-Pentylphenethyl alcohol

Cat. No.: B6329431
CAS No.: 1000548-75-3
M. Wt: 192.30 g/mol
InChI Key: UKIRZBVSVOFYAB-UHFFFAOYSA-N
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Description

4-Pentylphenethyl alcohol is an organic compound belonging to the class of alcohols It is characterized by a phenethyl alcohol structure with a pentyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentylphenethyl alcohol can be synthesized through several methods. One common approach involves the alkylation of phenethyl alcohol with a pentyl halide under basic conditions. Another method includes the reduction of 4-pentylphenylacetaldehyde using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In industrial settings, this compound can be produced via catalytic hydrogenation of 4-pentylphenylacetone. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions: 4-Pentylphenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-pentylphenylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 4-pentylphenethylamine using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed:

    Oxidation: 4-Pentylphenylacetic acid

    Reduction: 4-Pentylphenethylamine

    Substitution: Various substituted phenethyl derivatives

Scientific Research Applications

4-Pentylphenethyl alcohol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Pentylphenethyl alcohol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways.

Comparison with Similar Compounds

    Phenethyl alcohol: Similar structure but lacks the pentyl group.

    4-Pentylphenol: Similar structure but lacks the ethyl alcohol group.

    Benzyl alcohol: Similar structure but lacks the pentyl and phenethyl groups.

Uniqueness: 4-Pentylphenethyl alcohol is unique due to the presence of both the pentyl and phenethyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-(4-pentylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h6-9,14H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIRZBVSVOFYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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